1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound features an isoxazole ring, a tert-butyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its distinct chemical properties and biological activities. Its molecular formula is with a molecular weight of approximately 300.28 g/mol. The compound's IUPAC name reflects its complex structure, which includes both the isoxazole and urea functionalities.
This compound is classified as an isoxazole derivative, a category known for its diverse biological activities, including anti-inflammatory and antitumor properties. Isoxazoles are five-membered heterocycles containing nitrogen and oxygen, which can exhibit significant pharmacological effects. The synthesis of this compound has been explored in various studies focusing on the development of new therapeutic agents.
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea generally involves several key steps:
In industrial settings, optimization techniques such as high-throughput screening and advanced purification methods like chromatography are employed to enhance yield and purity during synthesis.
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea likely involves interactions at specific biological targets. Isoxazole derivatives are known to modulate various biochemical pathways, potentially acting as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group may enhance binding affinity due to increased lipophilicity, allowing better membrane penetration and interaction with target proteins.
Property | Value |
---|---|
Molecular Formula | C14H15F3N2O |
Molecular Weight | 300.28 g/mol |
IUPAC Name | 1-(5-(tert-butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea |
InChI Key | XXXXXX |
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea has potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and inflammatory conditions. Its unique structural features may allow it to interact selectively with biological targets, making it a candidate for further research in drug development.
The construction of the 5-(tert-butyl)isoxazole moiety in 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea relies on regioselective cyclization strategies. A prominent approach involves [3+2] cycloaddition between tert-butyl acetylenes and nitrile oxides, where steric and electronic properties of the tert-butyl group direct regiochemistry toward 3,5-disubstituted isoxazoles [7]. Alternatively, fluoroalkyl-substituted ynones undergo hydroxylamine cyclization to form isoxazole intermediates, though dehydration of hydroxyisoxazolines requires optimization (Table 1). Electron-withdrawing fluoroalkyl groups stabilize hemiketal intermediates, necessitating acidic dehydrating agents like cation-exchange resins or trifluoroacetic anhydride [7].
Table 1: Optimization of Hydroxyisoxazoline Dehydration to Isoxazoles
Dehydrating Agent | Solvent | Temp (°C) | Conversion (%) | Isoxazole Yield (%) |
---|---|---|---|---|
(CF₃CO)₂O | CH₂Cl₂ | -10 | 80 | 33 |
SOCl₂ | CH₂Cl₂ | -10 | 100 | 15 |
H₂SO₄ (cat.) | MeOH | RT | 100 | 0 |
KU-2–8 cationite | PhH | Reflux | 0 | 0 |
Concentrated H₂SO₄ | Toluene | 110 | 100 | 95 |
For 3-amino-5-(tert-butyl)isoxazole—the urea coupling precursor—selective N-deprotection of Boc-protected intermediates is achieved via HCl/dioxane treatment, preserving the isoxazole core [6].
Bioisosteric modifications of the tert-butyl and trifluoromethyl groups significantly impact target affinity. In TrkA kinase inhibitors, replacing 3-(trifluoromethyl)aniline with 5-(tert-butyl)isoxazol-3-amine enhanced potency 75-fold (IC₅₀ from 3.5 µM to 47 nM), attributed to complementary hydrophobic pocket occupation and hydrogen bonding with kinase hinge residues [9]. The trifluoromethyl group serves as a carbonyl bioisostere, with its tetrahedral geometry and high electronegativity mimicking carbonyl oxygen sterics and polarization [10]. Urea-linked architectures exploit this by positioning the trifluoromethylphenyl group to engage in edge-to-face aryl interactions or dipole-dipole contacts with target proteins [4] [9].
Table 2: Bioisosteric Impact on Kinase Inhibition (TrkA IC₅₀)
Isoxazole C-5 Group | Urea-Linked Aromatic Group | IC₅₀ (µM) |
---|---|---|
tert-Butyl | 3-(Trifluoromethyl)phenyl | 1.6 |
tert-Butyl | 4-Isopropylphenyl | 0.38 |
tert-Butyl | 5-(tert-Butyl)isoxazol-3-yl | 0.047 |
None (parent) | 3-(Trifluoromethyl)phenyl | 3.5 |
Urea itself acts as a conformational lock, with its planar rigidity enhancing binding entropy compared to flexible succinamide linkers. In suramin-derived anticancer agents, urea-linked symmetrical compounds exhibited 10-fold higher antiproliferative activity (HT29 IC₅₀ = 43 µM) versus succinamide analogs (IC₅₀ > 500 µM) [4].
Copper-mediated cross-coupling enables late-stage trifluoromethylation of the phenyl ring. Using Umemoto’s reagent (Me₄N⁺Tf⁻) and CuI in DMF, aryl iodides undergo trifluoromethylation at 60°C with >80% yield [7]. For tert-butyl introduction, Pd-catalyzed Kumada coupling between tert-butylmagnesium chloride and halogenated isoxazoles is optimal. Key innovations include:
Microwave-assisted Sonogashira reactions install alkyne precursors for isoxazole cyclization. For example, 2-iodobenzonitrile and tert-butylacetylene couple under Pd(PPh₃)₄/CuI catalysis (82% yield in 10 min at 120°C) [2].
Microwave irradiation drastically accelerates urea bond formation and isoxazole cyclization. In solvent-free conditions, 3-amino-5-(tert-butyl)isoxazole and 2-(trifluoromethyl)phenyl isocyanate react within 8 minutes at 150°C under microwave irradiation, yielding 95% of the title compound versus 12 hours (75% yield) under conventional heating [6]. Key advantages include:
Table 3: Microwave vs. Conventional Urea Synthesis
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 10–12 h | 8–20 min |
Temperature | 80°C | 120–150°C |
Solvent | DMF/Toluene | Solvent-free |
Isolated Yield | 65–75% | 88–95% |
Byproduct Formation | 15–20% | <5% |
Multicomponent reactions benefit significantly: cyclocondensation of tert-butyl ynones, hydroxylamine, and aryl isocyanates under microwave irradiation delivers urea-linked isoxazoles in one pot with 70% yield [2] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1